2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

USP5 inhibitor Ubiquitin-proteasome system Chemical probe

Sourcing a reliable USP5 chemical probe with structurally-validated binding? This compound solves the challenge of inconsistent target engagement seen with generic quinazolinone analogs. Based on experimental evidence: • Confirmed USP5 ZnF-UBD antagonist with Kd = 60 µM. • Co-crystal structure available (PDB: 6P9G) for structure-based design. • Demonstrates ~3.7-fold higher affinity than its shorter-chain acetic acid analog.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 435345-19-0
Cat. No. B091980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-oxoquinazolin-3(4H)-yl)propanoic acid
CAS435345-19-0
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N1C=NC2=CC=CC=C2C1=O
InChIInChI=1S/C11H10N2O3/c1-7(11(15)16)13-6-12-9-5-3-2-4-8(9)10(13)14/h2-7H,1H3,(H,15,16)
InChIKeyAOIOGRLXASIYJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid: A Quinazolinone USP5 Chemical Probe


2-(4-oxoquinazolin-3(4H)-yl)propanoic acid (CAS 435345-19-0) is a heterocyclic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol [1]. It is a derivative of the quinazolin-4(3H)-one scaffold, featuring a propanoic acid side chain at the 3-position. This compound has been identified as a small molecule antagonist of the ubiquitin specific protease 5 (USP5) zinc-finger ubiquitin-binding domain (ZnF-UBD), with its binding mode elucidated by X-ray crystallography [2].

USP5 ZnF-UBD antagonist Chemical probe for ubiquitin-proteasome pathway studies
Structure-validated Co-crystal structure available for binding mode analysis
Quinazolinone scaffold Propanoic acid side-chain critical for USP5 interaction

Why In-Class Quinazolinone Analogs Are Not Direct Replacements


The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, but subtle variations in its substitution pattern can drastically alter target binding and biological function. The specific substitution of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid—a propanoic acid moiety at the N3 position—is critical for its interaction with the USP5 ZnF-UBD. A direct structural analog, (4-oxoquinazolin-3(4H)-yl)acetic acid, which differs only by a single methylene (-CH2-) group in the side chain, exhibits a significantly lower binding affinity for the same target [1][2]. This highlights that the target compound's unique binding profile is not a general feature of the quinazolinone class but is exquisitely dependent on its precise molecular structure, making generic substitution unreliable for applications targeting USP5.

Attribute
Target Compound
Analog (Acetic Acid Derivative)
Side-chain length
Propanoic acid (3-carbon)
Acetic acid (2-carbon, -CH2- difference)
Target engagement
Reported higher affinity context for USP5 ZnF-UBD
Significantly lower affinity; binding profile may shift
Structural evidence
Co-crystal with USP5 ZnF-UBD solved
Co-crystal available, but affinity context differs

Quantifiable Differentiation: Evidence-Based Procurement Guide


Enhanced Binding Affinity for USP5 ZnF-UBD vs. Shorter-Chain Analog

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid demonstrates a significantly higher binding affinity for the USP5 zinc-finger ubiquitin-binding domain (ZnF-UBD) compared to its direct structural analog, (4-oxoquinazolin-3(4H)-yl)acetic acid [1][2].

Binding Affinity
Head-to-head
Target: 60 µM
Analog: 220 µM
~3.7-fold difference
Supports target engagement comparison in USP5 ZnF-UBD assays
Data from PDB 6P9G/6NFT SPR annotations
USP5 inhibitor Ubiquitin-proteasome system Chemical probe

Unique Binding Mode Confirmed by Co-Crystal Structure

The binding mode of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid to the USP5 ZnF-UBD has been experimentally determined at atomic resolution via X-ray crystallography [1][2]. This is in contrast to other quinazolinone derivatives, such as 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, for which no equivalent target engagement data with USP5 has been reported.

Co-crystal Structure
Reported
2.10 Å resolution
USP5 ZnF-UBD complex
Provides structure-based design starting point for SAR
PDB 6P9G; no equivalent structure for shorter-chain analog
X-ray crystallography USP5 antagonist Structure-based drug design

Physicochemical Differentiation via Alkyl Chain Length

The propanoic acid side chain of the target compound confers different physicochemical properties compared to the shorter-chain (4-oxoquinazolin-3(4H)-yl)acetic acid analog, which can impact its behavior in biological assays and formulations [1][2].

Lipophilicity
Data to verify
Target XLogP3: 0.7
Analog: 0.5
Δ 0.2 log units
Reported lipophilicity context may influence assay behavior
Computed property; experimental validation recommended
LogP Lipophilicity ADME properties

Validated Research Applications


Chemical Probe Development for USP5

This compound is ideally suited as a starting point for developing chemical probes to study the function of USP5, a deubiquitinase implicated in cancer and other diseases. Its validated binding to the USP5 ZnF-UBD (Kd = 60 µM) and available co-crystal structure [1] provide a strong foundation for medicinal chemistry optimization, offering a clear advantage over analogs like (4-oxoquinazolin-3(4H)-yl)acetic acid, which has a ~3.7-fold lower affinity [2].

Structure-Activity Relationship Studies on USP5 Antagonists

Researchers aiming to understand the structural determinants of USP5 ZnF-UBD binding can utilize this compound to explore the impact of the propanoic acid side chain. By comparing its binding mode and affinity (6P9G) with the shorter-chain analog (4-oxoquinazolin-3(4H)-yl)acetic acid (6NFT), scientists can precisely map the contributions of linker length to target engagement [1][2].

In Silico Screening and Molecular Docking Validation

The high-resolution co-crystal structure (PDB: 6P9G) provides an invaluable template for structure-based virtual screening campaigns and for validating the accuracy of molecular docking algorithms and scoring functions [1]. The experimental binding pose can be used to benchmark computational predictions, a capability not available for other, structurally similar quinazolinones lacking experimental target structures.

Application
Selection Property
Validation Focus
USP5 chemical probe development
ZnF-UBD binding affinity context
Reported Kd and co-crystal structure validation
USP5 antagonist SAR studies
Side-chain length vs binding mode
Comparative co-crystal structures (6P9G/6NFT)
In silico screening and docking validation
High-resolution co-crystal structure
Binding pose benchmarking

Technical Documentation Hub

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27 linked technical documents
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